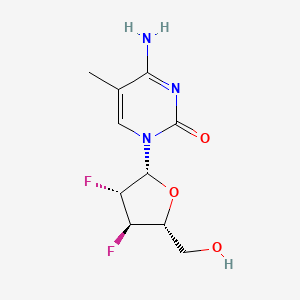
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine is a synthetic nucleoside analog It is structurally similar to cytosine, a component of DNA, but with modifications that make it a valuable compound in various scientific fields
Vorbereitungsmethoden
The synthesis of 1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine involves several steps:
Starting Materials: The synthesis typically begins with commercially available sugars and cytosine derivatives.
Fluorination: The introduction of fluorine atoms at specific positions on the sugar moiety is a critical step. This is often achieved using reagents like diethylaminosulfur trifluoride (DAST).
Glycosylation: The fluorinated sugar is then coupled with a cytosine base through a glycosylation reaction, often using Lewis acids as catalysts.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated synthesis equipment and large-scale reactors.
Analyse Chemischer Reaktionen
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the fluorine atoms or other substituents on the molecule.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions. The major products formed depend on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Researchers use this compound to study DNA synthesis and repair mechanisms, as it can be incorporated into DNA strands.
Medicine: It has potential as an antiviral and anticancer agent. Studies have shown that it can inhibit the replication of certain viruses and the growth of cancer cells.
Industry: In the pharmaceutical industry, it is explored for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine involves its incorporation into DNA. Once incorporated, it disrupts the normal DNA synthesis process, leading to the termination of DNA chain elongation. This action is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication.
Vergleich Mit ähnlichen Verbindungen
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine can be compared with other nucleoside analogs:
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine: Similar in structure but with a thymine base instead of cytosine.
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)uracil: Contains a uracil base, used in different therapeutic contexts.
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)cytosine: A closely related compound with similar applications but different pharmacokinetic properties.
The uniqueness of this compound lies in its specific modifications, which confer unique biological activity and therapeutic potential.
Eigenschaften
CAS-Nummer |
132776-23-9 |
|---|---|
Molekularformel |
C10H13F2N3O3 |
Molekulargewicht |
261.23 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3R,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H13F2N3O3/c1-4-2-15(10(17)14-8(4)13)9-7(12)6(11)5(3-16)18-9/h2,5-7,9,16H,3H2,1H3,(H2,13,14,17)/t5-,6-,7+,9-/m1/s1 |
InChI-Schlüssel |
HAFFSVHKXUYWPX-JAGXHNFQSA-N |
Isomerische SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)F)F |
Kanonische SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















